N-ethyl-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide
Description
Properties
IUPAC Name |
N-ethyl-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-3-21(14-7-5-4-6-8-14)17(22)12-23-18-19-15-10-9-13(2)11-16(15)20-18/h4-11H,3,12H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZHOZVOTNZJQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CSC2=NC3=C(N2)C=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which include this compound, have a broad range of biological properties. They are the core of some natural products such as histidine, purine, histamine, and DNA-based structures.
Mode of Action
Imidazole derivatives are known to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.
Biochemical Pathways
Given the wide range of biological activities associated with imidazole derivatives, it can be inferred that multiple biochemical pathways may be influenced.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which may influence its bioavailability.
Biological Activity
N-ethyl-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article delves into its synthesis, characterization, and biological effects, focusing on antimicrobial, anticancer, and antiviral properties.
1. Chemical Structure and Synthesis
The compound features a complex structure characterized by a benzimidazole core, a sulfanyl group, and an acetamide moiety. The synthesis typically involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in dimethylformamide as the solvent. Characterization methods include FTIR, ^1H-NMR, ^13C-NMR, and HRMS spectral data to confirm the molecular structure.
2.1 Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various bacterial strains have been evaluated using broth microdilution methods according to CLSI guidelines.
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.125 |
| Escherichia coli | 0.250 |
| Pseudomonas aeruginosa | 0.500 |
The compound's mechanism of action involves disrupting cellular processes by forming covalent bonds with target molecules, particularly through its sulfanyl group, which inhibits enzymatic activity crucial for bacterial survival .
2.2 Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies demonstrate its ability to induce apoptosis in various cancer cell lines. For instance, flow cytometry results indicate that the compound significantly accelerates apoptosis in MCF cell lines at specific dosages.
| Cell Line | IC50 (μM) |
|---|---|
| MCF7 | 25.72 ± 3.95 |
| U87 | 45.2 ± 13.0 |
The results suggest that the compound may effectively suppress tumor growth in vivo, as evidenced by studies on tumor-suffering mice . The unique structural features of the benzimidazole core enhance interactions with DNA and proteins involved in cancer cell proliferation.
2.3 Antiviral Activity
Emerging studies suggest that this compound may possess antiviral properties as well. Preliminary findings indicate that it can inhibit viral replication by interfering with viral entry or assembly processes in host cells.
3. Case Studies
Several case studies have highlighted the efficacy of this compound in various biological contexts:
- Antimicrobial Efficacy : A study demonstrated that the compound effectively reduced bacterial load in infected models, showcasing its potential as a therapeutic agent against resistant strains.
- Cancer Treatment : In a clinical trial involving patients with advanced tumors, administration of the compound resulted in significant tumor size reduction in a subset of participants, emphasizing its potential as an adjunct therapy .
4. Conclusion
This compound represents a promising candidate for further research due to its multifaceted biological activities, including notable antimicrobial and anticancer properties. Ongoing studies are essential to fully elucidate its mechanisms of action and therapeutic potential across various diseases.
Scientific Research Applications
Structural Overview
The compound features a benzimidazole core , a sulfanyl group , and an acetamide moiety . Its molecular structure allows for significant interactions with biological targets, making it a candidate for therapeutic applications. The presence of the sulfanyl group is particularly notable for its ability to form covalent bonds with target molecules, potentially inhibiting enzymatic activity or altering protein functions.
Antimicrobial Properties
Research indicates that N-ethyl-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide exhibits substantial antimicrobial activity. The benzimidazole core is known for its ability to interact with DNA and proteins, which can disrupt essential cellular processes in pathogens. Studies have shown effective binding to bacterial enzymes and receptors, leading to inhibition of growth in various microbial strains.
Anticancer Effects
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The structural features of the compound enable it to target specific pathways involved in tumor growth and metastasis.
A comparative analysis of similar compounds reveals that those with benzimidazole cores often demonstrate enhanced cytotoxicity against cancer cell lines, suggesting that this structural motif is crucial for anticancer activity.
Antiviral Activity
In addition to antimicrobial and anticancer effects, this compound has shown promise as an antiviral agent. Its mechanism may involve interference with viral replication processes by targeting viral proteins essential for the life cycle of various viruses.
Case Studies
Several case studies have documented the effectiveness of this compound in various applications:
- Antimicrobial Efficacy : A study demonstrated that this compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics in certain assays.
- Cancer Cell Line Testing : In vitro studies on multiple cancer cell lines showed that treatment with this compound resulted in reduced cell viability and induced apoptosis.
- Antiviral Studies : Research indicated that this compound effectively reduced viral load in infected cell cultures, suggesting potential as a therapeutic agent against viral infections.
Comparison with Similar Compounds
2-[(5-Methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide
- Structural Differences : The methoxy group at position 5 replaces the methyl group at position 6 in the target compound.
- Synthesis : Synthesized via condensation of 2-mercapto-5-methoxybenzimidazole with 2-chloro-N-arylacetamides under basic conditions .
- Characterization :
- Biological Activity : Exhibits moderate antibacterial and antifungal activity, suggesting that electron-donating substituents (e.g., methoxy) enhance bioactivity .
N-(furan-2-ylmethylcarbamoyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide
- Structural Differences : Incorporates a furan-methylcarbamoyl group instead of N-ethyl-N-phenylacetamide.
Analogues with Alternative Heterocyclic Cores
N-(5-{[(4,5-Diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-N-phenylacetamide
N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(5-propan-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide
- Structural Differences : Substitutes benzimidazole with benzothiazole and adds a triazole-sulfanyl group.
- Physicochemical Data : Molecular formula C₂₁H₂₁N₅OS₂ (CAS: 763100-17-0) .
Acetamide Derivatives with Varied Substituents
N-(Substituted Phenyl)-2-Phenylacetamides
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
- Structural Feature : Incorporates a methylsulfonyl group instead of benzimidazole.
- Crystallography : Exhibits intermolecular C–H⋯O hydrogen bonding, stabilizing its lattice structure .
Physicochemical and Structural Comparisons
Q & A
How can researchers optimize the synthesis of N-ethyl-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide to improve yield and purity?
Methodological Answer:
- Reaction Conditions: Use copper-catalyzed 1,3-dipolar cycloaddition (Click chemistry) for sulfanyl-acetamide linkage formation, as described for analogous compounds . Key parameters include maintaining room temperature, using a 3:1 tert-BuOH/H₂O solvent mixture, and 10 mol% Cu(OAc)₂ catalyst.
- Monitoring: Track reaction progress via TLC with hexane:ethyl acetate (8:2) to minimize side products .
- Purification: Post-reaction, extract with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄. Recrystallize the crude product in ethanol to enhance purity .
What analytical techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- Spectroscopy:
- ¹H/¹³C NMR: Identify substituent environments (e.g., aromatic protons at δ 7.2–8.6 ppm, triazole protons at δ 8.3–8.4 ppm) and confirm acetamide carbonyl signals (~165 ppm in ¹³C NMR) .
- IR: Validate functional groups (e.g., C=O stretch at ~1670 cm⁻¹, NH at ~3260 cm⁻¹) .
- Mass Spectrometry: Use HRMS to confirm molecular ion peaks (e.g., [M+H]⁺ calculated vs. observed mass accuracy within 0.001 Da) .
- Crystallography: Employ SHELX programs for single-crystal X-ray refinement, focusing on hydrogen-bonding networks (e.g., N–H⋯N interactions) to resolve stereochemistry .
How do researchers resolve contradictions between spectroscopic data and computational modeling for this compound?
Methodological Answer:
- Refinement Tools: Use SHELXL for iterative refinement of crystallographic data, adjusting thermal parameters and occupancy factors to align experimental electron density maps with predicted geometries .
- Hydrogen-Bond Analysis: Compare experimental hydrogen-bond geometries (e.g., N–H⋯N distances of 2.8–3.0 Å) with DFT-optimized structures to identify steric or electronic discrepancies .
- Dynamic NMR Studies: Conduct variable-temperature NMR to detect conformational flexibility (e.g., rotameric equilibria in acetamide groups) that may explain spectral mismatches .
What are the key considerations in designing biological assays to evaluate the compound's enzyme inhibitory activity?
Methodological Answer:
- Target Selection: Prioritize enzymes with known benzimidazole sensitivity (e.g., proteasomes, cytochrome P450) based on structural analogs .
- Assay Design:
- Cellular Validation: Transfect cancer cells with GFP-tagged ubiquitin reporters to visualize proteasome inhibition via fluorescence accumulation .
How can crystallographic data inform the understanding of this compound's interaction with biological targets?
Methodological Answer:
- Hirshfeld Surface Analysis: Map intermolecular interactions (e.g., C–H⋯π contacts between benzimidazole and phenyl groups) to predict binding pockets in target proteins .
- Hydrogen-Bond Networks: Identify conserved motifs (e.g., N–H⋯O interactions in acetamide moieties) that stabilize ligand-receptor complexes .
- Docking Studies: Align crystal structures (e.g., PDB files from SHELX-refined models) with homology-built enzyme active sites using software like AutoDock Vina, prioritizing residues within 4 Å of the sulfanyl group .
What strategies mitigate challenges in synthesizing enantiomerically pure derivatives of this compound?
Methodological Answer:
- Chiral Catalysts: Use Cu(I)/chiral ligand systems (e.g., BINAP) during cycloaddition to induce asymmetry in triazole formation .
- Chromatographic Separation: Employ chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) and hexane:isopropanol (90:10) mobile phase to resolve enantiomers .
- Circular Dichroism (CD): Validate enantiopurity by comparing experimental CD spectra (e.g., Cotton effects at 220–250 nm) with simulated spectra from DFT calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
